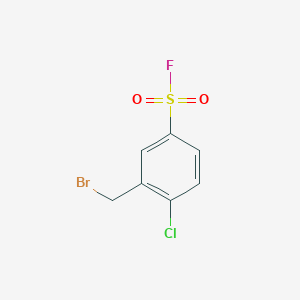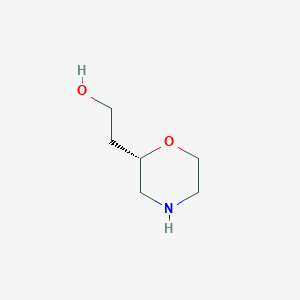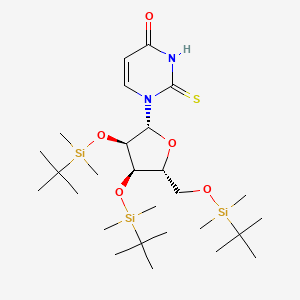
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol is a compound that features an imidazole ring attached to a benzene ring with two hydroxyl groups. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol typically involves the reaction of 2-methylimidazole with a benzene derivative that has hydroxyl groups at the 1 and 4 positions. One common method is to use a Suzuki coupling reaction, where the imidazole derivative is coupled with a halogenated benzene derivative in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Quinones
Reduction: Reduced imidazole derivatives
Substitution: Halogenated or alkylated benzene derivatives
科学的研究の応用
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)benzene-1,4-diol: Similar structure but with a different position of the methyl group on the imidazole ring.
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions on the benzene ring.
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol is unique due to the specific positioning of the methyl group on the imidazole ring and the hydroxyl groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
164061-42-1 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
2-(2-methylimidazol-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-4-5-12(7)9-6-8(13)2-3-10(9)14/h2-6,13-14H,1H3 |
InChIキー |
XSWNVDUACVHDRW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=C(C=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



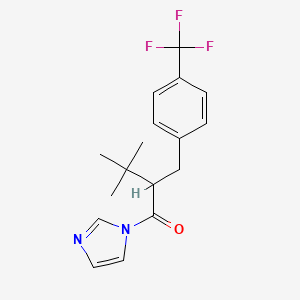



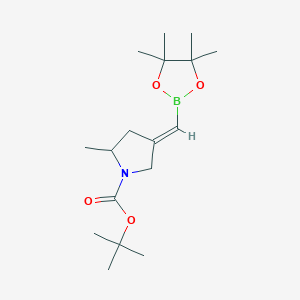
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
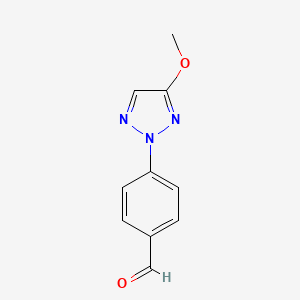
![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)

